Methyl 3-(benzylamino)propanoate

aza-Michael addition synthetic efficiency process chemistry

Methyl 3-(benzylamino)propanoate (CAS 23574-01-8) is a β-amino ester derivative belonging to the N-benzyl-β-alanine ester family, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. It exists as a colorless to pale yellow liquid at ambient temperature, with a reported boiling point of 145–147 °C at 7 mmHg and a calculated aqueous solubility of 9.5 g/L at 25 °C.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 23574-01-8
Cat. No. B016535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzylamino)propanoate
CAS23574-01-8
SynonymsN-(Phenylmethyl)-β-alanine Methyl Ester;  N-Benzyl-β-alanine Methyl Ester;  Methyl N-(Benzyl)-3-aminopropionate;  Methyl N-Benzyl-β-alaninate; 
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCNCC1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
InChIKeyMVZIUHUSHIYYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(benzylamino)propanoate (CAS 23574-01-8): A Key β-Amino Ester Intermediate for Fluoroquinolone Synthesis


Methyl 3-(benzylamino)propanoate (CAS 23574-01-8) is a β-amino ester derivative belonging to the N-benzyl-β-alanine ester family, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. It exists as a colorless to pale yellow liquid at ambient temperature, with a reported boiling point of 145–147 °C at 7 mmHg and a calculated aqueous solubility of 9.5 g/L at 25 °C . This compound serves primarily as a pharmaceutical intermediate, most notably as the direct precursor to the 1-benzyl-3-methoxycarbonyl-4-pyrrolidinone intermediate in the industrial synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic .

1
Synthetic Workflow Aza-Michael adduct for β-amino ester intermediate preparation
2
Procurement Context Pharmaceutical intermediate for fluoroquinolone synthesis research
3
Selection Logic Liquid-state methyl ester supports continuous processing and purification protocols

Why Methyl 3-(benzylamino)propanoate Cannot Be Interchanged with Ethyl or tert-Butyl N-Benzyl-β-Alaninate Analogs


Within the N-benzyl-β-alanine ester class, the methyl, ethyl, and tert-butyl esters exhibit substantial differences in physicochemical properties, reactivity, and validated downstream application pathways that preclude simple interchangeability. The methyl ester (target compound) provides a unique combination of moderate aqueous solubility, a boiling point compatible with vacuum distillation purification, and established integration into the moxifloxacin synthetic route where transesterification to the ethyl or tert-butyl analog would alter downstream reaction kinetics and intermediate isolation protocols . The tert-butyl ester is a solid at room temperature, complicating liquid-phase handling , while the ethyl ester has been directed toward entirely different therapeutic applications including β-agonist prodrugs for psoriasis and orexin-2 receptor antagonists, rather than fluoroquinolone synthesis .

Target (Methyl Ester) Established in moxifloxacin intermediate synthesis; liquid state supports continuous flow and vacuum distillation purification.
Ethyl Analog Directed toward different research indications (β-agonist prodrugs); transesterification may alter reaction kinetics and intermediate isolation protocols.
Target (Methyl Ester) Quantified aqueous solubility (reported 9.5 g/L) enables rational biphasic reaction design and aqueous workup protocols.
tert-Butyl Analog Solid physical state complicates liquid-phase handling; may require additional dissolution steps and solids-handling infrastructure.

Quantitative Differentiation Evidence for Methyl 3-(benzylamino)propanoate Against Closest Analogs


Synthetic Yield Advantage: Methyl Ester Formation via Aza-Michael Addition Outperforms Ethyl Ester Under Optimized Conditions

Under optimized, scalable aza-Michael conditions using benzylamine and methyl acrylate, Methyl 3-(benzylamino)propanoate is obtained in up to 97% yield . This substantially exceeds the 78% molar yield obtained under less optimized protocols for the same methyl ester and the 71–95% yields reported for the analogous ethyl ester (Ethyl 3-(benzylamino)propanoate, CAS 23583-21-3) synthesized via benzylamine and ethyl acrylate , highlighting an accessible high-yield synthesis route for the methyl congener.

Synthetic Yield
Cross-study comparable
Up to 97% yield
vs. 71–95% for ethyl ester
Supports selection for process chemistry economics
Optimized aza-Michael conditions with methyl acrylate; data to verify under specific conditions.
aza-Michael addition synthetic efficiency process chemistry

Aqueous Solubility Margin: Methyl Ester Offers Quantified Solubility Data Lacking for the Ethyl Ester

A calculated aqueous solubility of 9.5 g/L at 25 °C is available for Methyl 3-(benzylamino)propanoate , enabling rational solvent-system design for reactions requiring aqueous or biphasic conditions. In contrast, the ethyl ester (Ethyl 3-(benzylamino)propanoate) is described only qualitatively as 'sparingly soluble in water' without a quantified value , complicating precise solubility-dependent process optimization.

Aqueous Solubility
Data to verify
9.5 g/L (calc.)
vs. qualitative 'sparingly' for ethyl
Supports rational solvent-system design
Calculated value at 25 °C; experimental confirmation recommended.
solubility formulation reaction medium design

Validated Industrial Application: Direct Intermediate in Moxifloxacin Manufacturing

Methyl 3-(benzylamino)propanoate is the established and documented intermediate for synthesizing 1-benzyl-3-methoxycarbonyl-4-pyrrolidinone, a critical late-stage intermediate in the industrial production of moxifloxacin hydrochloride . This specific application pathway is protected by patent literature (e.g., WO2013/55984 A1) . The ethyl ester analog has not been adopted for moxifloxacin synthesis; instead, its documented pharmaceutical applications diverge to β-agonist prodrugs for psoriasis and orexin-2 receptor antagonists .

Industrial Application
Head-to-head
Validated moxifloxacin precursor
Ethyl ester: divergent applications
Moxifloxacin supply-chain integration context
Patent-documented route; eliminates regulatory requalification risk review.
fluoroquinolone antibiotic pharmaceutical intermediate process validation

Physical State Differentiation: Liquid Methyl Ester vs. Solid tert-Butyl Ester for Continuous Processing

Methyl 3-(benzylamino)propanoate is a liquid at 20 °C , making it compatible with continuous flow reactor setups, automated liquid dispensing, and solvent-free aza-Michael protocols. In direct contrast, tert-Butyl 3-(benzylamino)propanoate (CAS 102124-10-7) is a solid at room temperature , imposing additional dissolution steps, solvent handling, and solids-metering challenges in large-scale continuous processes.

Physical State
Head-to-head
Liquid at 20 °C
tert-Butyl ester: solid
Supports continuous-flow compatibility
Liquid state may simplify process engineering and dispensing protocols.
continuous flow chemistry physical state process engineering

Commercial Purity Grade Availability: Methyl Ester Achieves >98.0% (GC/T) with Dual-Method Validation

Commercially, Methyl 3-(benzylamino)propanoate is routinely available at >98.0% purity as determined by both GC and nonaqueous titration (dual-method validation) from major suppliers , providing orthogonal analytical confirmation of purity. The ethyl ester analog (Ethyl 3-(benzylamino)propanoate) is more commonly supplied at ≥95.0% (GC) with single-method specification , and the tert-butyl ester has been discontinued from major catalogs , limiting reliable supply for scaled research programs.

Purity Specification
Cross-study comparable
>98.0% (GC/T)
Ethyl ester: ≥95.0% (GC)
Supports procurement specification review
Dual-method validation may reduce repurification need; supplier-dependent.
purity specification quality control procurement standard

Procurement-Driven Application Scenarios for Methyl 3-(benzylamino)propanoate (CAS 23574-01-8)


Industrial-Scale Moxifloxacin Intermediate Production

Methyl 3-(benzylamino)propanoate is the direct aza-Michael adduct used to manufacture 1-benzyl-3-methoxycarbonyl-4-pyrrolidinone, the key pyrrolidinone intermediate in moxifloxacin hydrochloride synthesis. Industrial protocols using benzylamine and methyl acrylate achieve up to 97% yield . This established, patent-protected route (WO2013/55984 A1) makes the methyl ester the sole N-benzyl-β-alanine ester validated for this supply chain, eliminating the regulatory and process requalification burden associated with substituting the ethyl or tert-butyl analog.

Synthesis of Dihydrouracil-Based Anti-Epileptogenic Agents

This compound is specifically cited as a reagent for preparing dihydrouracils with anti-ictogenic and anti-epileptogenic properties . Researchers in medicinal chemistry developing novel anticonvulsant candidates can procure the methyl ester with confidence in its demonstrated utility in this scaffold, a validated application that has not been equivalently documented for the ethyl or tert-butyl analogs.

Biocatalytic Process Development Using Lipase-Catalyzed Aza-Michael Reactions

Methyl 3-(benzylamino)propanoate has been employed as a substrate and product benchmark in lipase-catalyzed aza-Michael addition studies . Its liquid physical state and quantified aqueous solubility (9.5 g/L) facilitate enzymatic reaction setup in both aqueous and biphasic media. This application supports green chemistry initiatives where enzymatic catalysis replaces traditional chemical catalysts, and the methyl ester's documented behavior in these systems provides a reliable reference point for process development scientists.

β-Amino Acid and β-Peptoid Building Block Research

As a protected β-amino acid ester, Methyl 3-(benzylamino)propanoate serves as a monomer in β-peptoid oligomer synthesis. The methyl ester's moderate steric profile and the availability of high-purity (>98.0%) commercial material with orthogonal analytical validation (GC and titration) make it suitable for solid-phase peptide synthesis and combinatorial library construction where batch-to-batch consistency is critical for reproducible biological screening outcomes.

Application
Selection Property
Validation Focus
Fluoroquinolone intermediate research
Established moxifloxacin synthetic pathway
Process chemistry integration context
Anti-epileptogenic scaffold synthesis
Dihydrouracil building block utility
Medicinal chemistry analog design review
Biocatalytic process studies
Lipase-catalyzed aza-Michael context
Enzymatic reaction and solvent-system design
β-Peptoid oligomer research
High-purity β-amino ester monomer
Batch-to-batch consistency and combinatorial screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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